molecular formula C11H23Cl2N3O2 B6144671 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride CAS No. 1258639-36-9

1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride

Cat. No.: B6144671
CAS No.: 1258639-36-9
M. Wt: 300.22 g/mol
InChI Key: RSINAHBERGLYPN-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride typically involves the reaction of morpholine with piperazine in the presence of a suitable catalyst. The reaction conditions include maintaining a specific temperature and pressure to ensure the formation of the desired product. The reaction can be carried out in an organic solvent, such as dichloromethane or ethanol, to facilitate the reaction process.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the production of high-purity this compound. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and identity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and biologically active compounds. Additionally, it is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Applications in Chemistry:

  • Synthesis of Pharmaceuticals: The compound is used as an intermediate in the synthesis of various drugs, including antipsychotics and antihistamines.

  • Organic Synthesis: It is employed as a reagent in the preparation of complex organic molecules.

Applications in Biology:

  • Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.

  • Cell Culture: It is utilized in cell culture experiments to investigate cellular responses to chemical stimuli.

Applications in Medicine:

  • Drug Development: The compound is used in the development of new therapeutic agents for various diseases.

  • Pharmacological Research: It is employed in pharmacological studies to understand the mechanisms of drug action.

Applications in Industry:

  • Chemical Manufacturing: The compound is used in the production of specialty chemicals and advanced materials.

  • Catalysis: It serves as a catalyst or ligand in industrial chemical processes.

Mechanism of Action

The mechanism by which 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors, enzymes, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Molecular Targets and Pathways:

  • Receptor Binding: The compound may bind to receptors such as G-protein-coupled receptors (GPCRs) or ion channels, leading to signal transduction.

  • Enzyme Inhibition: It can inhibit enzymes involved in various metabolic pathways, affecting cellular processes.

  • Pathway Modulation: The compound may modulate signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, influencing cellular functions.

Comparison with Similar Compounds

1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride is compared with other similar compounds to highlight its uniqueness and advantages. Some similar compounds include:

  • 1-(Morpholin-4-yl)prop-2-yn-1-one: This compound has a similar morpholine moiety but lacks the piperazine group, resulting in different reactivity and applications.

  • 4-Morpholin-4-yl-piperidine-1-carboxylic acid: This compound contains a piperidine ring instead of a piperazine ring, leading to distinct chemical properties and uses.

  • 4-Nonanoylmorpholine: This compound features a nonanoic acid moiety attached to morpholine, which gives it different chemical behavior compared to this compound.

The uniqueness of this compound lies in its combination of morpholine and piperazine groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-morpholin-4-yl-2-piperazin-1-ylpropan-1-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.2ClH/c1-10(13-4-2-12-3-5-13)11(15)14-6-8-16-9-7-14;;/h10,12H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSINAHBERGLYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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